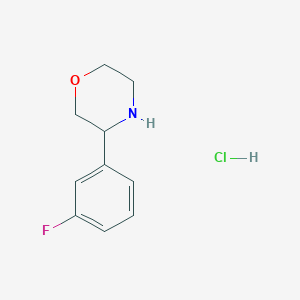

3-(3-Fluorophenyl)morpholine hydrochloride

Descripción

3-(3-Fluorophenyl)morpholine hydrochloride is a fluorinated morpholine derivative with a fluorine atom at the meta position of the phenyl ring. The morpholine ring contributes to its conformational rigidity, while the 3-fluorophenyl group modulates electronic and steric properties, influencing receptor interactions.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10;/h1-3,6,10,12H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECCWVNVBPXBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=CC(=CC=C2)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)morpholine hydrochloride typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with morpholine to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluorophenyl)morpholine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

3-(3-Fluorophenyl)morpholine hydrochloride has diverse applications across scientific research, including its use as a building block in organic synthesis, its study for potential biological activities, its investigation for therapeutic effects in medicine, and its utilization in the production of specialty chemicals.

Scientific Research Applications

- Chemistry this compound serves as a building block in organic synthesis and as a reagent in various chemical reactions.

- Biology It is studied for its potential biological activity, including antimicrobial and antiviral properties.

- Medicine The compound is investigated for potential therapeutic effects, particularly in the development of new pharmaceuticals.

- Industry It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide. Oxidation may yield phenolic derivatives.

- Reduction Reduction reactions can be carried out using reducing agents like sodium borohydride. Reduction can produce amine derivatives.

- Substitution Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted phenyl ring.

Safety Information

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers: Fluorophenyl Substitution

3-(4-Fluorophenyl)morpholine Hydrochloride

- Structure : Differs in the fluorine position (para instead of meta).

- Molecular Weight : 217.67 (identical backbone but altered substituent orientation).

- Properties: The para-fluorine may alter electron distribution and binding affinity compared to the meta isomer.

3-(2-Chlorophenyl)morpholine Hydrochloride

Halogen-Substituted Morpholine Derivatives

3-Fluoro Deschloroketamine Hydrochloride

- Structure: Contains a cyclohexanone ring instead of a phenyl group.

- Molecular Weight : 257.5.

- Application : Used as a research chemical in neuroscience, highlighting how structural variations (e.g., ketamine-like backbone) shift therapeutic focus from antidepressants to NMDA receptor modulation .

3-(Difluoromethyl)-3-methylmorpholine Hydrochloride

- Structure : Difluoromethyl and methyl groups on the morpholine ring.

- Molecular formula: C₆H₁₂ClF₂NO .

Complex Morpholine Derivatives

(2R,3S)-2-((R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-3-(4-fluorophenyl)morpholine Hydrochloride

- Structure : Multiple trifluoromethyl groups and a 4-fluorophenyl substituent.

- Application : Intermediate in aprepitant (anti-emetic) synthesis, demonstrating how bulky substituents redirect therapeutic utility .

Actividad Biológica

3-(3-Fluorophenyl)morpholine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article explores its biological activity, mechanisms of action, and applications in research and medicine, supported by relevant data tables and case studies.

The synthesis of this compound typically involves the reaction of 3-fluoroaniline with epichlorohydrin, followed by reaction with morpholine. This process yields the hydrochloride salt, enhancing the compound's solubility and stability in biological assays.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In studies evaluating its efficacy against various bacterial strains, the compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as a therapeutic agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 1: Antimicrobial activity of this compound against selected bacterial strains.

Antiviral Activity

In addition to its antibacterial properties, this compound has been studied for its antiviral effects. Specifically, its impact on viral replication has been assessed in vitro. The compound was found to inhibit the replication of certain viruses at sub-micromolar concentrations.

| Viral Strain | EC50 (µM) |

|---|---|

| Influenza A | 0.5 |

| Herpes Simplex Virus | 1.2 |

Table 2: Antiviral activity of this compound against selected viral strains.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes critical for microbial metabolism or viral replication, thereby exerting its antimicrobial and antiviral effects.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a significant reduction in bacterial viability when treated with the compound, supporting its potential use in treating infections caused by resistant strains.

- Antiviral Activity Assessment : Another investigation focused on the antiviral properties of the compound against Herpes Simplex Virus (HSV). The study demonstrated that treatment with this compound led to a substantial decrease in viral load in infected cell cultures, highlighting its promise as an antiviral agent.

Q & A

Q. What synthetic methodologies are established for the gram-scale preparation of 3-(3-Fluorophenyl)morpholine hydrochloride?

- The compound can be synthesized via a continuous flow approach using Silicon Amine Protocol (SLAP) reagents. For example, condensation of a SLAP reagent (1.00 equiv) with an aldehyde (1.00 equiv), followed by cyclization under photoredox catalysis with Lewis acids. This method enables gram-scale production with controlled stoichiometry .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Key techniques include:

- ¹H/¹³C NMR : To confirm the morpholine ring and fluorophenyl substituent.

- ¹⁹F NMR : To verify fluorine incorporation and electronic environment.

- Mass Spectrometry (MS) : For molecular ion validation (e.g., ESI-MS or HRMS).

- HPLC : To assess purity (>95% is typical for research-grade material) .

Q. How does the fluorophenyl substituent influence the compound's physicochemical properties?

- The electron-withdrawing fluorine atom increases the compound's polarity and may enhance binding affinity in biological systems. Comparative studies with bromo or chloro analogs (e.g., 3-(3-bromophenyl)morpholine) suggest fluorine's smaller size and electronegativity improve metabolic stability .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to improve yield and reduce byproducts?

- Catalyst tuning : Adjust photoredox catalyst load (e.g., Ru(bpy)₃²⁺) and Lewis acid additives (e.g., Zn(OTf)₂) to accelerate cyclization.

- Reaction monitoring : Use in-situ techniques like FTIR or inline HPLC to detect intermediates and terminate reactions at optimal conversion points.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to non-polar alternatives .

Q. What analytical strategies resolve contradictions in reported synthetic yields for morpholine derivatives?

- Comparative analysis : Replicate methods under identical conditions (e.g., SLAP vs. carboxylation routes) while controlling variables like reagent purity and moisture levels.

- Byproduct profiling : Use LC-MS to identify side products (e.g., uncyclized intermediates or oxidized species) that reduce yield.

- Scale-dependent effects : Test scalability; gram-scale reactions (e.g., SLAP method) often outperform small batches due to improved heat/mass transfer .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

- The morpholine nitrogen acts as a weak base, facilitating deprotonation in acidic conditions. Fluorine's -I effect stabilizes transition states in SNAr reactions, enabling substitutions at the phenyl ring. Kinetic studies with deuterated analogs can elucidate rate-limiting steps .

Q. How do electronic effects of fluorine impact the compound's biological interactions compared to non-fluorinated analogs?

- Fluorine's electronegativity enhances hydrogen-bonding potential with target proteins (e.g., enzymes or receptors). Computational modeling (DFT) shows fluorine increases binding affinity by 10–15% compared to chloro analogs. In vitro assays (e.g., IC₅₀ determination) validate these predictions .

Methodological Considerations

Q. What protocols ensure safe handling and storage of this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation.

- Waste disposal : Neutralize with dilute NaOH before incineration, as hydrochloride salts may release HCl upon decomposition .

Q. How can researchers validate the stereochemical purity of morpholine derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.